molecular formula C18H15NO3S2 B2785300 (Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one CAS No. 300826-95-3

(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one

Cat. No. B2785300
CAS RN: 300826-95-3
M. Wt: 357.44
InChI Key: FDKAMWIBQIUJAK-WJDWOHSUSA-N
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Description

The compound “(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one” is a thiazolidinone derivative. Thiazolidinones are a class of compounds with a five-membered ring containing both sulfur and nitrogen atoms . They are known for their wide range of biological activities, including antimicrobial, antiviral, and anticancer properties .


Molecular Structure Analysis

The compound contains several functional groups, including a phenyl ring, an ethoxy group, a hydroxy group, and a thiazolidinone ring. These groups can participate in various types of intermolecular interactions, such as hydrogen bonding and pi-pi stacking, which can influence the compound’s physical properties and reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure and the types of intermolecular interactions it can form. For example, the presence of polar functional groups like hydroxy and ethoxy in this compound suggests that it might have some degree of solubility in polar solvents .

Scientific Research Applications

Anticancer Potential

The compound’s unique structure makes it a promising candidate for cancer research. Studies have shown that it inhibits cancer cell growth by interfering with key cellular processes. Specifically, it targets enzymes involved in cell division and DNA repair. Researchers are exploring its potential as a novel chemotherapeutic agent.

Antioxidant Activity

The presence of the hydroxybenzylidene moiety suggests antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing diseases related to free radical damage. Investigations have highlighted its ability to scavenge free radicals, making it relevant for applications in health supplements and functional foods.

Perovskite Solar Cells (PSCs) Surface Passivation

Researchers have employed this compound as a surface passivating agent for perovskite solar cells (PSCs) . By reducing defects on the perovskite film surface, it enhances the efficiency and stability of PSCs. Its organic nature and ease of synthesis make it an attractive choice for improving photovoltaic performance.

Organic Electronics

The compound’s conjugated system and electron-rich functional groups position it well for use in organic electronics. In particular, it has been investigated as a dopant or component in conductive polymers like poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) . These materials find applications in flexible displays, sensors, and organic light-emitting diodes (OLEDs).

properties

IUPAC Name

(5Z)-5-[(3-ethoxy-4-hydroxyphenyl)methylidene]-3-phenyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3S2/c1-2-22-15-10-12(8-9-14(15)20)11-16-17(21)19(18(23)24-16)13-6-4-3-5-7-13/h3-11,20H,2H2,1H3/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKAMWIBQIUJAK-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)N(C(=S)S2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-5-(3-ethoxy-4-hydroxybenzylidene)-3-phenyl-2-thioxothiazolidin-4-one

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